molecular formula C17H31N3O3 B2607604 tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate CAS No. 950184-31-3

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate

Cat. No.: B2607604
CAS No.: 950184-31-3
M. Wt: 325.453
InChI Key: PQAGPSFUMBFYAC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a cyclohexylureido moiety

Mechanism of Action

Mode of Action

The mode of action of tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate The compound’s interaction with its targets and the resulting changes would need to be determined through additional studies .

Biochemical Pathways

The biochemical pathways affected by This compound Understanding the affected pathways and their downstream effects would necessitate further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Additional pharmacokinetic studies would be needed to outline these properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Additional studies would be needed to discuss these factors .

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator depending on the specific enzyme it interacts with. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and differentiation of certain cell types, making it a valuable tool in cellular biology research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biochemical activity. Detailed studies on its metabolic pathways are essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and potential side effects. Understanding its transport and distribution mechanisms is important for optimizing its use in biochemical and pharmaceutical applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity. Detailed studies on its subcellular localization are essential for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Cyclohexylureido Group: This step involves the reaction of the piperidine derivative with cyclohexyl isocyanate to form the cyclohexylureido moiety.

    Esterification: The final step is the esterification of the piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester group.

Scientific Research Applications

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate: Similar structure with a phenyl group instead of a cyclohexyl group.

    tert-Butyl 4-(3-methylureido)piperidine-1-carboxylate: Similar structure with a methyl group instead of a cyclohexyl group.

    tert-Butyl 4-(3-benzylureido)piperidine-1-carboxylate: Similar structure with a benzyl group instead of a cyclohexyl group.

Uniqueness

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate is unique due to the presence of the cyclohexylureido moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 4-(cyclohexylcarbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-17(2,3)23-16(22)20-11-9-14(10-12-20)19-15(21)18-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAGPSFUMBFYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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